6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
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Overview
Description
6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzimidazole ring, and a sulfonyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid involves multiple steps. One common synthetic route includes the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form the corresponding phthalazinone derivative. This intermediate undergoes further reactions, including chlorination and coupling with various reagents, to yield the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and benzimidazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other imidazole and benzimidazole derivatives, such as:
Levamisole: Known for its immunomodulatory properties.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
Phthalazine derivatives: These are often studied for their potential as enzyme inhibitors and anticancer agents . Compared to these compounds, 6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid offers a unique combination of structural features that may enhance its specificity and potency in various applications.
Properties
CAS No. |
890653-94-8 |
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Molecular Formula |
C26H26ClN5O5S2 |
Molecular Weight |
588.1 g/mol |
IUPAC Name |
6-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C25H22ClN5O2S.CH4O3S/c1-15(2)34(32,33)31-21-14-18(10-13-20(21)28-25(31)27)23-22(16-6-4-3-5-7-16)29-24(30-23)17-8-11-19(26)12-9-17;1-5(2,3)4/h3-15H,1-2H3,(H2,27,28)(H,29,30);1H3,(H,2,3,4) |
InChI Key |
IZEPMYLZNXTUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N=C1N.CS(=O)(=O)O |
Origin of Product |
United States |
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